molecular formula C15H13NO2S2 B2486138 (Z)-5-((2H-chromen-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one CAS No. 618075-02-8

(Z)-5-((2H-chromen-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one

Cat. No. B2486138
CAS RN: 618075-02-8
M. Wt: 303.39
InChI Key: HJFOKYACRIHKSC-JYRVWZFOSA-N
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Description

Thiazolidinones and chromenes are significant heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The compound combines these functionalities, suggesting potential interest in exploring its synthesis, structure, and properties for various applications.

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including those incorporating chromene moieties, often involves Knoevenagel condensation or microwave-assisted synthesis techniques. For example, Zidar et al. (2009) describe a microwave-assisted synthesis approach for producing thiazolidinone derivatives, highlighting the efficiency of such methods in creating these compounds (Zidar, Kladnik, & Kikelj, 2009).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. Khelloul et al. (2016) employed X-ray single crystal diffraction and NMR spectra to characterize a thiazolidinone derivative, demonstrating the non-planar nature of these molecules and the types of intra- and intermolecular contacts they exhibit (Khelloul et al., 2016).

Chemical Reactions and Properties

Thiazolidinones participate in various chemical reactions, offering pathways to modify their structure and properties. Studies on their reactivity have shown that thiazolidinone derivatives can react with nucleophilic reagents, such as amines or active methylenes, to yield substitution products. This reactivity is crucial for synthesizing more complex molecules and exploring their potential applications (Tominaga et al., 1976).

Scientific Research Applications

Antimicrobial, Antitumor, and Antidiabetic Applications

Thiazolidinediones, such as "(Z)-5-((2H-chromen-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one," have been extensively studied for their antimicrobial, antitumor, and antidiabetic properties. The versatility of the thiazolidinedione (TZD) scaffold allows for structural modifications, leading to a variety of lead molecules with potential applications against these conditions. The TZD core, with its novel mode of action, low cost, and ease of synthesis, presents a promising avenue for drug development. Researchers have focused on substituting at the N-3 and C-5 positions of the TZD nucleus to enhance biological activities, highlighting the importance of these modifications in the drug discovery process (Singh et al., 2022).

Synthetic Protocols for Chromenones

The compound also shares structural similarities with chromenones, specifically 6H-benzo[c]chromen-6-ones, which are core structures of significant pharmacological importance. Synthetic protocols for these compounds are crucial due to their limited natural quantities. Various synthetic methodologies, including Suzuki coupling reactions and reactions with 3-formylcoumarin, have been explored to enhance the accessibility and efficiency of synthesizing these pharmacologically relevant compounds (Mazimba, 2016).

PTP 1B Inhibitors for T2DM Management

Furthermore, derivatives of thiazolidinediones acting as PTP 1B inhibitors have shown promising results in managing Type 2 Diabetes Mellitus (T2DM) by enhancing insulin sensitivity. The structural framework optimization of TZD has been a focus to design potent PTP 1B inhibitors, demonstrating the critical role of Z-configuration in the efficacy of these compounds (Verma et al., 2019).

Biological Potential and Green Synthetic Methodologies

The review of 1,3-thiazolidin-4-ones and their derivatives, including TZDs, highlights their significant pharmacological importance and the presence in commercial pharmaceuticals. These compounds have shown potential activities against various diseases, encouraging further exploration and development. Additionally, advancements in green chemistry and synthetic methodologies have been discussed, emphasizing the importance of environmental sustainability in the synthesis of these bioactive molecules (Santos et al., 2018).

properties

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c1-2-16-14(17)13(20-15(16)19)8-10-7-11-5-3-4-6-12(11)18-9-10/h3-8H,2,9H2,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFOKYACRIHKSC-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-((2H-chromen-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one

CAS RN

618075-02-8
Record name 5-(2H-CHROMEN-3-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
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